Beryllium boride (BeB2)

Crystallography Phase identification Structural ceramics

Beryllium boride (BeB2, CAS 12228-40-9) is a refractory binary boride compound within the metal-diboride family, sharing structural motifs with technologically prominent members such as MgB2, TiB2, and ZrB2. Unlike the simple AlB2-type (P6/mmm) structure adopted by most diborides, BeB2 crystallises in a complex, low-symmetry structure with a large unit cell containing 110.5 atoms per cell and an actual stoichiometry closer to BeB2.75.

Molecular Formula BeB2
B2Be
Molecular Weight 30.64 g/mol
CAS No. 12228-40-9
Cat. No. B082258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBeryllium boride (BeB2)
CAS12228-40-9
Molecular FormulaBeB2
B2Be
Molecular Weight30.64 g/mol
Structural Identifiers
SMILES[Be+2].[B-].[B-]
InChIInChI=1S/2B.Be/q2*-1;+2
InChIKeyRZYDOHLUQTZCQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Beryllium Boride (BeB2) CAS 12228-40-9: Baseline Properties and Compound Class for Technical Procurement


Beryllium boride (BeB2, CAS 12228-40-9) is a refractory binary boride compound within the metal-diboride family, sharing structural motifs with technologically prominent members such as MgB2, TiB2, and ZrB2. Unlike the simple AlB2-type (P6/mmm) structure adopted by most diborides, BeB2 crystallises in a complex, low-symmetry structure with a large unit cell containing 110.5 atoms per cell and an actual stoichiometry closer to BeB2.75 [1]. Experimentally, BeB2 exhibits a Knoop microhardness of 3180 ± 100 HK100 and a melting point exceeding 1970 °C [2]. First-principles calculations reveal strong covalent B–B and Be–B bonding networks that underpin its mechanical rigidity, with DFT-predicted Vickers hardness values ranging from 13.8 to 36.8 GPa depending on the empirical model employed [3]. The compound is metallic (zero band gap), non-magnetic, and possesses a calculated bulk crystalline density of approximately 2.38 g/cm³ [4]. BeB2 is the most boron-rich and oxidation-resistant phase within the Be–B binary system, yet its high-temperature chemical stability remains inferior to that of transition-metal diborides [5].

Why MgB2, TiB2, or AlB2 Cannot Simply Replace Beryllium Boride (BeB2) in Critical Specifications


Although BeB2 shares the nominal MB2 stoichiometry with compounds such as MgB2, TiB2, and AlB2, its structural, thermal, and electronic properties diverge profoundly from those of its class peers, rendering generic substitution technically invalid in most application contexts. Structurally, BeB2 adopts a large, low-symmetry unit cell with 110.5 atoms per cell, in stark contrast to the simple 3-atom AlB2-type structure of MgB2 [1], which directly impacts anisotropic mechanical behaviour and phase stability. Thermally, BeB2 remains solid above 1970 °C, whereas MgB2 decomposes at approximately 830 °C [2], precluding interchange in any high-temperature environment. Electronically, BeB2 is either non-superconducting above 5 K or exhibits a critical temperature Tc of merely 0.72 K, compared with the 39 K Tc of MgB2 [3], eliminating BeB2 from superconducting applications but simultaneously insulating it from the performance degradation that plagues MgB2 at elevated temperatures or under oxidative conditions. Furthermore, the extreme toxicity of beryllium-containing compounds [4] imposes handling requirements absent for MgB2 or TiB2, making direct substitution a safety-critical decision rather than a mere performance trade-off.

Quantitative Procurement-Relevant Differentiation Evidence for Beryllium Boride (BeB2) Against Closest Analogs


Crystal Structure Complexity and Unit-Cell Scale: BeB2 vs. MgB2

The crystal structure of BeB2 is fundamentally more complex than that of the prototypical AlB2-type superconductor MgB2. Whereas MgB2 crystallises in the simple hexagonal P6/mmm space group with only 3 atoms per unit cell [1], BeB2 forms a large, low-symmetry structure containing 110.5 atoms per unit cell and an actual stoichiometry of BeB2.75 as determined by single-crystal X-ray diffraction [2]. This structural complexity directly implies highly anisotropic mechanical and transport properties that cannot be predicted from the behaviour of simple AlB2-type diborides. For procurement purposes, this means that BeB2 cannot be qualified as a 'drop-in' replacement for MgB2 in any application where crystallographic texture, anisotropy, or phase purity governs performance.

Crystallography Phase identification Structural ceramics

Superconducting Critical Temperature: BeB2 vs. MgB2 — A Decisive 50-Fold Difference

BeB2 and MgB2 exhibit a dramatic quantitative divergence in superconducting critical temperature (Tc) that defines their mutually exclusive application domains. Polycrystalline Be(10.8B)2.75 displays a superconducting transition at Tc = 0.72 K with an upper critical field Hc2 = 0.175 T; isotopically enriched 10.0B samples show a slightly enhanced Tc = 0.79 K, consistent with a BCS isotope effect [1]. In contrast, MgB2 superconducts at Tc = 39 K [2], representing a factor of ~54 difference in Tc. An independent experimental investigation of arc-melted BeB2 found no evidence of superconductivity down to 5 K [3], suggesting that superconductivity in BeB2 is highly sensitive to stoichiometry and synthesis route. This evidence positiones BeB2 as unsuitable for superconducting applications but simultaneously advantageous for environments where superconductivity would be a liability (e.g., high-magnetic-field structural components).

Superconductivity Low-temperature physics Electronic materials

High-Temperature Thermal Stability: BeB2 vs. MgB2 — A 1100+ °C Operational Window Gap

BeB2 substantially outperforms MgB2 in thermal stability, a critical parameter for high-temperature structural and protective-coating applications. Experimentally, BeB2 exhibits a melting point greater than 1970 °C as determined by melting-point range analysis under inert atmosphere [1]. MgB2, by contrast, decomposes at approximately 830 °C under ambient pressure [2], resulting in a differential thermal stability window exceeding 1100 °C. This difference arises from the stronger covalent bonding network in BeB2, as evidenced by DFT-computed elastic constants (e.g., C33 = 690 GPa for the Cmcm phase) and a low Poisson's ratio (σ = 0.13) indicative of highly directional covalent bonding [3]. For procurement in high-temperature environments, only BeB2—not MgB2—can maintain structural integrity.

Refractory materials High-temperature ceramics Thermal protection

Mechanical Hardness: Experimental and DFT Evidence for BeB2 Superiority over MgB2

BeB2 demonstrates mechanical hardness markedly exceeding that of MgB2 and approaching the lower bound of transition-metal diborides. The earliest experimental determination reports a Knoop microhardness of 3180 ± 100 HK100 for polycrystalline BeB2 [1]. DFT calculations on the newly discovered Cmcm phase of BeB2 predict Vickers hardness values of 36.8 GPa (Chen's model), 25.2 GPa (Oganov's model), and 13.8 GPa (Gao's model), with the highest value approaching the super-hard threshold of 40 GPa [2]. The large spread reflects the complexity of bonding in BeB2, which features both strong covalent B–B interactions and significant Be–B orbital hybridisation. For comparison, experimental Vickers hardness of bulk MgB2 is 10.12 ± 0.2 GPa [3], while TiB2 ranges from 25 to 35 GPa and ZrB2 from 22.5 to 35 GPa [4]. BeB2 thus bridges the hardness gap between soft MgB2 and the transition-metal diborides, at a significantly lower density.

Hard coatings Wear-resistant materials Mechanical properties

Density Advantage for Lightweight Structural Applications: BeB2 vs. TiB2 and ZrB2

Among refractory diborides, BeB2 offers the lowest crystalline density, a critical discriminator for mass-sensitive applications such as aerospace components and lightweight armor. The calculated bulk density of BeB2 is 2.38 g/cm³ [1]. This is approximately 47% lower than TiB2 (4.52 g/cm³) [2] and ~61% lower than ZrB2 (6.08 g/cm³) [2]. Even compared with MgB2 (2.57 g/cm³), BeB2 maintains a modest ~7% density advantage, although MgB2's low decomposition temperature disqualifies it for high-temperature use. When normalising the DFT-predicted Vickers hardness (25.2–36.8 GPa) by density, BeB2 achieves a specific hardness of 10.6–15.5 GPa·cm³/g, substantially exceeding that of TiB2 (~5.5–7.7 GPa·cm³/g) and ZrB2 (~3.7–5.8 GPa·cm³/g). This unique combination positions BeB2 as the leading candidate where both low mass and high hardness are simultaneously required, provided that beryllium toxicity management protocols are implemented.

Lightweight armor Aerospace materials Density-specific properties

Oxidation Resistance Hierarchy Within the Be–B Binary System: BeB2 as the Most Stable Phase

Within the beryllium–boron binary system, the boron-rich phases—BeB2, BeB4, and BeB6—exhibit markedly superior resistance to oxidation and chemical attack at high temperatures compared with the beryllium-rich phases Be5B and Be2B. Experimental studies on Be borides prepared by direct calcination of elemental powders demonstrate a parabolic weight-loss-versus-time profile for boron-rich compositions, consistent with the formation of a protective B2O3-based surface layer that limits further oxygen diffusion [1]. BeB2, as the stoichiometric diboride, represents the most boron-rich phase with a defined 1:2 Be:B ratio and consequently achieves the best oxidation resistance among the binary beryllium borides. However, even BeB2 remains inferior to transition-metal diborides such as TiB2 and ZrB2, which withstand oxidising environments up to ~2000 °C in the presence of carbon, whereas Be borides carburise in the 900–1300 °C range, forming Be2C [1]. MgB2, by comparison, begins measurable oxidation at approximately 400 °C and degrades rapidly above 700 °C [2].

Oxidation resistance High-temperature corrosion Protective coatings

High-Value Application Scenarios for Beryllium Boride (BeB2) Grounded in Quantitative Differentiation Evidence


Lightweight Hard Armor and Ballistic Protection

BeB2's exceptional specific hardness—derived from its combination of low density (2.38 g/cm³) [1] and high measured/calculated hardness (Knoop 3180 HK100; DFT Vickers 25.2–36.8 GPa) [2]—makes it a compelling candidate for lightweight ceramic armor systems. With a specific hardness of 10.6–15.5 GPa·cm³/g, BeB2 outperforms TiB2 (~5.5–7.7 GPa·cm³/g) and ZrB2 (~3.7–5.8 GPa·cm³/g) by a factor of 1.4–4.2× on a per-mass basis. Its melting point exceeding 1970 °C further ensures structural integrity under the transient high-temperature spikes characteristic of ballistic impact. The beryllium toxicity hazard mandates sealed, non-fragmenting encapsulation in the final component design.

High-Temperature Structural Components (Non-Oxidising Environments)

BeB2 is suitable for structural applications up to approximately 1970 °C in inert or reducing atmospheres, a thermal window where MgB2 (decomposes at ~830 °C) [1] is completely inoperable. Potential uses include crucibles, furnace elements, and neutron-moderation components in next-generation nuclear reactors, leveraging beryllium's low neutron-absorption cross-section and the compound's refractory nature [2]. The carburisation vulnerability of BeB2 above 900 °C in carbon-containing environments [3] means that graphite-free furnace liners or inert gas shrouding is required; this should be explicitly stated in procurement specifications.

X-Ray and Neutron Optics Windows and Moderators

Beryllium metal is already the material of choice for X-ray windows and neutron moderators due to its exceptionally low atomic number and high transparency to X-rays and neutrons [1]. BeB2 extends this functionality into the refractory boride domain, offering the possibility of thin, self-supporting windows or moderator elements that combine beryllium's nuclear properties with enhanced mechanical robustness and thermal stability (melting point >1970 °C) [2]. The complex crystal structure of BeB2 (110.5 atoms/unit cell) [3] may also provide unique phonon-dispersion characteristics beneficial for neutron thermalisation, though this remains an area for further experimental investigation.

Specialised Hard Coatings for Light-Alloy Substrates

The combination of high hardness (Knoop 3180 HK100; DFT Vickers up to 36.8 GPa) [1] and low density (2.38 g/cm³) [2] makes BeB2 an attractive candidate for hard, wear-resistant coatings on lightweight alloy substrates such as aluminium, magnesium, or beryllium metal itself. Chemical vapour deposition (CVD) routes using boron deposition on beryllium surfaces followed by thermal diffusion have been demonstrated for BeB6, and analogous BeB2 formation is considered feasible [3]. The protective B2O3 surface layer formed during oxidation of boron-rich beryllium borides [4] may provide self-healing characteristics at moderate temperatures. Strict containment of beryllium particulate during coating deposition and subsequent service wear is essential.

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